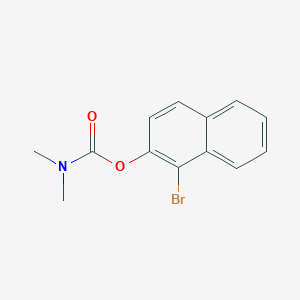

![molecular formula C19H26N6S B5678370 N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5678370.png)

N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine involves complex organic reactions. For instance, a method involving Cu-catalyzed aerobic oxidative conditions utilizes ethyl tertiary amines as carbon sources to achieve the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. This process demonstrates the innovative use of ethyl tertiary amines and molecular oxygen, highlighting a novel activation mode that features broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017). Additionally, cross-coupling methods, such as Stille and Negishi cross-coupling, play a significant role in the large-scale preparation of complex imidazole−thienopyridine compounds, illustrating the challenges and solutions in synthesizing such molecules on a larger scale (Ragan et al., 2003).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is of great interest due to their potential biological activities. Studies on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been conducted to explore their inhibitory potency against various protein kinases. The design and preparation of these compounds involve microwave-accelerated multi-step synthesis, which underscores the complexity and specificity of their molecular structures (Loidreau et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidin-4-amines is significant for their potential as kinase inhibitors. Their synthesis and biological evaluation involve intricate chemical reactions, demonstrating their versatility and the potential for the development of pharmacological inhibitors (Loidreau et al., 2012). Furthermore, the catalytic four-component reaction offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of step economy and reduced environmental impact in chemical synthesis (Shi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure and synthesis methods. The detailed analysis of these properties is essential for understanding the compound's stability, solubility, and potential applications in various biological or chemical systems.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for the development of these compounds as potential therapeutic agents. Their ability to inhibit specific kinases, as demonstrated by compounds with similar structural features, suggests a significant potential for the development of new drugs or chemical tools (Loidreau et al., 2012).

特性

IUPAC Name |

N-[3-(2-ethylimidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6S/c1-2-17-21-8-12-24(17)9-3-7-20-15-4-10-25(11-5-15)19-18-16(6-13-26-18)22-14-23-19/h6,8,12-15,20H,2-5,7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMAKBABKCLOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCNC2CCN(CC2)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(3aR,6aR)-2-benzyl-N-[3-(2-fluorophenyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5678306.png)

![ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5678311.png)

![1-methyl-4-({5-[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)piperidine](/img/structure/B5678315.png)

![3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B5678317.png)

![2,6-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5678340.png)

![5,6-dimethyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5678343.png)

![3-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5678348.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4-piperidinol](/img/structure/B5678354.png)

![1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5678389.png)

![N-{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5678403.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678405.png)